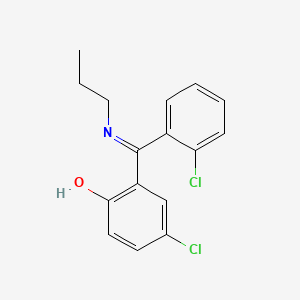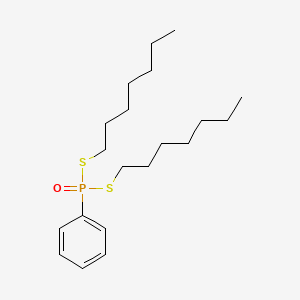![molecular formula C12H22O2Si B14423200 Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane CAS No. 80814-86-4](/img/structure/B14423200.png)
Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane is a chemical compound with the molecular formula C11H20O2Si. It is known for its unique structure, which includes a trimethylsilyl group attached to a butynyl chain with an oxane ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane can be synthesized through several methods. One common route involves the reaction of chlorotrimethylsilane with 3-(oxan-2-yloxy)prop-1-yne in the presence of a base such as sodium hydride . The reaction typically occurs in an inert atmosphere, such as under argon or nitrogen, to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silanes.
Scientific Research Applications
Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the modification of biomolecules for various studies.
Medicine: Research into drug development often utilizes this compound to create new pharmaceutical agents.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane exerts its effects involves its ability to participate in various chemical reactions. The trimethylsilyl group provides stability and reactivity, allowing the compound to interact with different molecular targets and pathways. The oxane ring and butynyl chain contribute to its versatility in forming diverse chemical structures.
Comparison with Similar Compounds
Similar Compounds
Trimethyl{3-[(oxan-3-yl)oxy]but-1-yn-1-yl}silane: Similar in structure but with a different position of the oxane ring.
Trimethyl{3-[(tetrahydro-2H-pyran-2-yl)oxy]prop-1-yn-1-yl}silane: Contains a tetrahydropyran ring instead of an oxane ring.
Trimethyl{3-[(prop-2-yn-1-yloxy)prop-1-yn-1-yl]silane}: Features a propynyl chain instead of a butynyl chain.
Uniqueness
Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane is unique due to its specific combination of a trimethylsilyl group, an oxane ring, and a butynyl chain. This structure provides distinct reactivity and stability, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
80814-86-4 |
|---|---|
Molecular Formula |
C12H22O2Si |
Molecular Weight |
226.39 g/mol |
IUPAC Name |
trimethyl-[3-(oxan-2-yloxy)but-1-ynyl]silane |
InChI |
InChI=1S/C12H22O2Si/c1-11(8-10-15(2,3)4)14-12-7-5-6-9-13-12/h11-12H,5-7,9H2,1-4H3 |
InChI Key |
ARFOVKKDEJPAOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C[Si](C)(C)C)OC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane](/img/structure/B14423136.png)
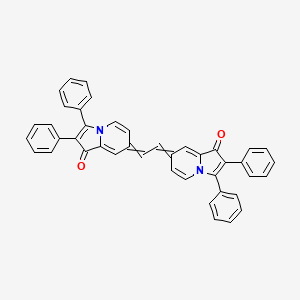

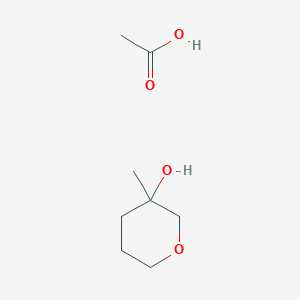
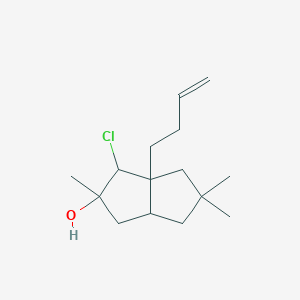
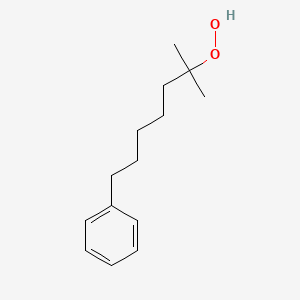
![1-[Tert-butyl(nitroso)amino]ethyl acetate](/img/structure/B14423171.png)
![3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium](/img/structure/B14423176.png)
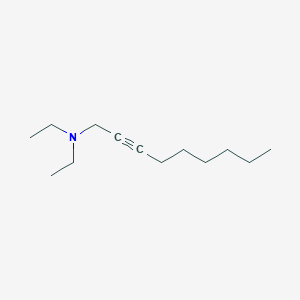
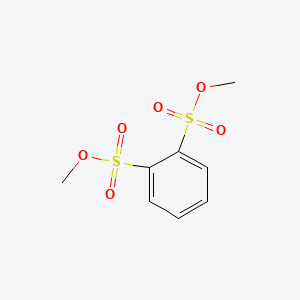
![Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]-](/img/structure/B14423187.png)

